4-Sulfonamide-[1-(4-aminobutane)]benzamide
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Overview
Description
4-Sulfonamide-[1-(4-Aminobutane)]Benzamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The chemical formula for this compound is C11H17N3O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfonamide-[1-(4-Aminobutane)]Benzamide typically involves the reaction of 4-sulfamoyl benzoic acid with primary and secondary amines and amino acids . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Sulfonamide-[1-(4-Aminobutane)]Benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols; often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new sulfonamide derivatives.
Scientific Research Applications
4-Sulfonamide-[1-(4-Aminobutane)]Benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Medicine: Explored for its therapeutic potential in treating conditions such as glaucoma and obesity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Sulfonamide-[1-(4-Aminobutane)]Benzamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes . By inhibiting these enzymes, the compound can modulate various physiological processes, including the regulation of intraocular pressure and metabolic pathways. The sulfonamide group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Sulfonamide-[1-(4-Aminobutane)]Benzamide is unique due to its specific structural features, such as the presence of the 4-aminobutane moiety. This structural variation can influence its binding affinity and selectivity towards different molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-aminobutyl)-4-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c12-7-1-2-8-14-11(15)9-3-5-10(6-4-9)18(13,16)17/h3-6H,1-2,7-8,12H2,(H,14,15)(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYFRIZTYRFPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCN)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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